what is the structure of Thiol-PEG4-acid
what is the structure of Thiol-PEG4-acid
An In-depth Technical Guide to Thiol-PEG4-acid
Introduction
Thiol-PEG4-acid is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation, drug delivery, and materials science. It features a thiol group (-SH) at one end of a polyethylene (B3416737) glycol (PEG) chain and a carboxylic acid (-COOH) at the other. The central PEG component is a chain of four ethylene (B1197577) glycol units, which imparts hydrophilicity, enhances biocompatibility, and provides a flexible spacer arm to mitigate steric hindrance.[1][2][3] This unique structure allows for the sequential and specific conjugation of two different molecules, making it an invaluable tool for researchers, scientists, and drug development professionals.
Its applications are diverse, ranging from the synthesis of complex antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) to the functionalization of nanoparticle surfaces for targeted therapies and biosensors.[4][5][6]
Structure and Physicochemical Properties
The core structure of Thiol-PEG4-acid consists of three key components: a reactive thiol group, a 16-atom hydrophilic PEG spacer, and a terminal carboxylic acid.[2][7] This distinct architecture allows for controlled, stepwise reactions.
Caption: Molecular structure of Thiol-PEG4-acid.
The physicochemical properties of Thiol-PEG4-acid are summarized in the table below.
| Property | Value | References |
| CAS Number | 749247-06-1 | [2][3][7][8] |
| Chemical Formula | C₁₁H₂₂O₆S | [2][3][9] |
| Molecular Weight | 282.35 g/mol | [2][7][9] |
| IUPAC Name | 1-mercapto-3,6,9,12-tetraoxapentadecan-15-oic acid | [8] |
| Purity | Typically >95% | [3] |
| Spacer Arm | 16 atoms, 18.3 Å | [2][7] |
| Appearance | Solid powder or liquid | [8] |
| Solubility | Methylene chloride, Acetonitrile, DMSO, DMF, moderate in water | [2] |
Core Concepts and Reaction Chemistry
Thiol-PEG4-acid's utility stems from the orthogonal reactivity of its terminal functional groups.
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Thiol Group (-SH): This nucleophilic group exhibits high reactivity towards specific functionalities. It readily forms stable dative bonds with the surfaces of noble metals like gold and silver.[2][3] It also participates in covalent bond formation with thiol-reactive groups such as maleimides, haloacetyls, and vinyl sulfones.[3][8]
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Carboxylic Acid Group (-COOH): This group can be activated to form a stable amide bond with primary amines.[3] This reaction is typically mediated by carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an acylating agent like N-hydroxysuccinimide (NHS) to enhance efficiency and create a more stable amine-reactive intermediate.[2][10]
The hydrophilic PEG spacer not only improves the aqueous solubility of the molecule and its conjugates but also helps prevent non-specific protein adsorption and reduces the potential for an immune response.[1][2][5]
| Functional Group | Reactive Partner | Resulting Bond | Key Applications |
| Thiol (-SH) | Maleimide, OPSS, Vinylsulfone | Thioether | Antibody-Drug Conjugates, Protein Labeling |
| Gold, Silver Surfaces | Dative Bond | Nanoparticle Functionalization, Biosensors | |
| Carboxylic Acid (-COOH) | Primary Amines (with EDC/NHS) | Amide | Protein Conjugation, Surface Immobilization |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation (ADC)
This protocol details the conjugation of a maleimide-functionalized drug to an antibody using Thiol-PEG4-acid as a linker.[1]
Step A: Reaction of Thiol-PEG4-acid with Maleimide-Drug
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Dissolution: Dissolve the maleimide-functionalized drug and a 1.2-fold molar excess of Thiol-PEG4-acid in a suitable conjugation buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5).
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Incubation: Allow the reaction to proceed for 2 hours at room temperature.
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Purification: Remove the excess unreacted Thiol-PEG4-acid using a desalting column to obtain the purified PEG-drug conjugate.
Step B: Conjugation of PEG-Drug to Antibody
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Activation: Dissolve the purified PEG-drug conjugate in an activation buffer (e.g., MES buffer, pH 6.0). Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
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Conjugation: Immediately add the activated PEG-drug conjugate to the antibody solution (in a conjugation buffer like PBS, pH 7.4) at a desired molar ratio (e.g., 20:1 linker-to-antibody). Incubate for 2 hours at room temperature with gentle mixing.
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Quenching & Purification: Quench the reaction by adding a quenching solution (e.g., Tris or hydroxylamine). Purify the final antibody-drug conjugate using size-exclusion chromatography to remove unreacted components.
Caption: Workflow for a two-step antibody-drug conjugation.
Protocol 2: Surface Modification of Gold Nanoparticles (AuNPs)
This protocol outlines the functionalization of citrate-capped gold nanoparticles.[1][2]
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Preparation: Prepare a 1 mM stock solution of Thiol-PEG4-acid in ethanol (B145695) or water.
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Surface Modification: To a solution of citrate-capped gold nanoparticles, add the Thiol-PEG4-acid stock solution to achieve a high molar excess (e.g., 10,000:1 linker-to-AuNP).
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Incubation: Incubate the mixture for 12-24 hours at room temperature with gentle stirring to facilitate ligand exchange.
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Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant containing excess linker and resuspend the particles in a clean buffer (e.g., 10 mM phosphate buffer, pH 7.4). Repeat this washing step at least twice.
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Subsequent Conjugation: The purified Thiol-PEG4-acid functionalized AuNPs can now be conjugated to amine-containing molecules (e.g., proteins, peptides) using the EDC/NHS activation chemistry described in Protocol 1, Step B.
Caption: Workflow for AuNP functionalization and subsequent conjugation.
Safety and Handling
Proper handling and storage are crucial to maintain the integrity of Thiol-PEG4-acid.
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Storage: The compound should be stored at -20°C under an inert atmosphere.[2][3] It is hygroscopic and should be protected from moisture.[2] Before use, the container should be allowed to come to room temperature before opening to prevent condensation.[2][10] Stock solutions can be prepared with dry solvents and should be frozen when not in use.[2]
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Handling: Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[11][12] Handling should be performed in a well-ventilated area to avoid inhalation.[11][13]
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Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
Conclusion
Thiol-PEG4-acid is a versatile and powerful tool in the field of bioconjugation and materials science. Its well-defined structure, featuring orthogonally reactive thiol and carboxylic acid groups separated by a hydrophilic PEG spacer, provides researchers with precise control over the construction of complex molecular architectures. From developing next-generation antibody-drug conjugates to creating advanced functionalized nanomaterials, the applications of Thiol-PEG4-acid are extensive and continue to expand, driving innovation across multiple scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Thiol-PEG4-acid, 749247-06-1 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. polysciences.com [polysciences.com]
- 6. mdpi.com [mdpi.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. medkoo.com [medkoo.com]
- 9. Thiol-PEG4-acid, CAS 749247-06-1 | AxisPharm [axispharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. biochempeg.com [biochempeg.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
